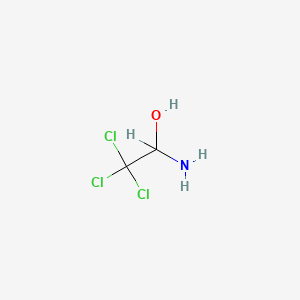

1-Amino-2,2,2-trichloroethanol

Description

Contextualization within Organochlorine and Amino Alcohol Chemistry

Organochlorine compounds, characterized by the presence of at least one carbon-chlorine bond, exhibit a wide range of chemical properties and applications. wikipedia.org The trichloromethyl group (-CCl3) in 1-amino-2,2,2-trichloroethanol is a strong electron-withdrawing group, which significantly influences the reactivity of the molecule. wikipedia.org This group can impact the acidity of nearby protons and the basicity of the amino group. wikipedia.org

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. researchgate.netacs.org These compounds are valuable building blocks in organic synthesis, particularly for the preparation of chiral ligands, auxiliaries, and biologically active molecules. nih.govdiva-portal.org The synthesis of amino alcohols, especially those with specific stereochemistry, is an active area of research. nih.govrsc.org The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations. usb.ac.irwmich.edu

Significance as a Unique Bifunctional Scaffold

The combination of the trichloromethyl, amino, and hydroxyl groups in a single, small molecule makes this compound a unique bifunctional scaffold. bowen.edu.ng Bifunctional molecules, which possess two distinct reactive sites, are highly valuable in organic synthesis for constructing more complex molecular architectures. nih.gov The amino and hydroxyl groups can be selectively reacted, and the trichloromethyl group can influence the reactivity of these groups or participate in its own set of reactions. This trifecta of functionality offers potential for the development of novel synthetic methodologies.

Interactive Data Table: Physicochemical Properties of this compound nih.govechemi.com

| Property | Value |

| Molecular Formula | C2H4Cl3NO |

| Molecular Weight | 164.41 g/mol |

| Melting Point | 73 °C |

| Density (estimate) | 1.4403 g/cm³ |

| IUPAC Name | This compound |

| CAS Number | 507-47-1 |

Historical Development of Related Trichloroethanol Chemistry

The chemistry of trichloroethanol and related compounds has a long history. Chloral (B1216628) hydrate (B1144303), which is readily converted to 2,2,2-trichloroethanol (B127377) in the body, was first synthesized in 1832 by Justus von Liebig. wikipedia.orgnih.gov Its sedative properties were discovered later in the 19th century. wikipedia.org

In organic synthesis, 2,2,2-trichloroethanol has found application as a protecting group for carboxylic acids, a strategy that has been utilized in peptide synthesis. wikipedia.orgcdnsciencepub.comcdnsciencepub.com The trichloroethyl group can be selectively removed under mild conditions, making it a useful tool for chemists. cdnsciencepub.com The synthesis of various derivatives of trichloroethanol, such as N-(2,2,2-trichloro-1-hydroxyethyl)aldimines, has also been explored. researchgate.net Furthermore, trichloroethylene, a related organochlorine compound, was first synthesized in 1864 and has had significant industrial applications. nih.gov

Current Research Trajectories and Open Questions

While specific research on this compound is not extensively documented in publicly available literature, the broader fields of amino alcohol and organochlorine chemistry continue to advance. Current research in amino alcohol synthesis focuses on developing new catalytic and stereoselective methods to produce these valuable building blocks. nih.govusb.ac.ir This includes the use of metal catalysts and biocatalytic approaches to achieve high levels of enantioselectivity. nih.govnih.gov

Open questions remain regarding the full synthetic potential of this compound. For instance, the influence of the trichloromethyl group on the stereochemical outcome of reactions involving the amino and hydroxyl groups is an area that could be explored. The development of reactions that selectively functionalize the trichloromethyl group in the presence of the other two functional groups would also be a significant contribution. Furthermore, the potential applications of this compound as a precursor to novel heterocyclic systems or as a ligand in coordination chemistry are yet to be fully investigated. The synthesis and reactivity of related structures, such as 1-(2-Pyridylamino)-2,2,2-trichloroethanol, have been considered, suggesting an interest in the broader class of functionalized trichloroethanol derivatives. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-2,2,2-trichloroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3NO/c3-2(4,5)1(6)7/h1,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUOCWPRMBRIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871706 | |

| Record name | 1-Amino-2,2,2-trichloroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-47-1 | |

| Record name | 1-Amino-2,2,2-trichloroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloral ammonia | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2,2,2-trichloroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2,2,2-trichloroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAL AMMONIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55PY10L97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Amino 2,2,2 Trichloroethanol and Its Precursors

Direct Synthesis Routes to 1-Amino-2,2,2-trichloroethanol

Direct synthesis aims to introduce the amino group onto the trichloroethyl backbone in one or two efficient steps, starting from a suitable precursor.

One direct approach involves the conversion of a hydroxyl group in a chloral (B1216628) derivative to an amino group. This can be achieved through a two-stage process. Initially, the hydroxy derivative, such as an N-(2,2,2-trichloro-1-hydroxyethyl)carboxamide, is chlorinated using an agent like thionyl chloride. The resulting chlorine derivative is then treated with an ammonia (B1221849) solution to yield the final amino compound. researchgate.net This substitution reaction effectively replaces the hydroxyl group with an amino group, leading to the formation of N-(1-amino-2,2,2-trichloroethyl)carboxamides. researchgate.net

Table 1: Two-Stage Amination of a Trichloroacetaldehyde Derivative researchgate.net

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂), Carbon tetrachloride (CCl₄), Reflux for 1.5-3 hours | N-(1-chloro-2,2,2-trichloroethyl)carboxamide |

| Amination | 25% aqueous ammonia (NH₃), Methyl tert-butyl ether (MTBE), Stirring for 15 min | N-(1-amino-2,2,2-trichloroethyl)carboxamide |

Reductive amination is a widely used method for forming amines from carbonyl compounds. masterorganicchemistry.comwikipedia.org This process converts a carbonyl group into an amine through an intermediate imine, which is reduced in the same reaction vessel. wikipedia.orglibretexts.org For the synthesis of this compound, trichloroacetaldehyde (chloral) would react with ammonia to form an imine intermediate. This intermediate is then reduced to the target amino alcohol.

The reaction is typically performed as a one-pot synthesis where the carbonyl compound, the amine (in this case, ammonia), and a reducing agent are combined. wikipedia.org A key challenge is the choice of reducing agent, as it must selectively reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com

Common reducing agents suitable for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): Effective at selectively reducing imines in the presence of aldehydes. masterorganicchemistry.com It is stable in weakly acidic conditions, which are often optimal for imine formation. harvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and highly selective reagent for reductive aminations that avoids the use of toxic cyanide salts. masterorganicchemistry.comharvard.educommonorganicchemistry.comorganic-chemistry.org It is compatible with a wide range of functional groups. organic-chemistry.org

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Nickel (Ni) is another common method. wikipedia.orgyoutube.com

Preparation from Chloral and Related Halogenated Aldehydes

The electrophilic nature of the carbonyl carbon in chloral makes it highly susceptible to attack by nitrogen nucleophiles, forming the basis for several synthetic routes.

Chloral readily undergoes condensation reactions with various nitrogen nucleophiles, including amines and their derivatives. wikipedia.org The reaction of an aldehyde with a primary amine is an acid-catalyzed, reversible process that forms an imine (also known as a Schiff base) through the elimination of water. libretexts.org The initial step is the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal or carbinolamine intermediate, which then dehydrates to the imine. wikipedia.org

For example, chloral condenses with mono-substituted ureas in aqueous solution to yield N-substituted-N'-(ß,ß,ß-trichloro-a-hydroxyethyl)ureas. myttex.net These products are stable crystalline solids and represent the initial adducts formed before any subsequent dehydration or derivatization.

N-(2,2,2-Trichloro-1-hydroxyethyl)aldimines are stable intermediates that can be considered synthetic equivalents of N-unsubstituted imines. researchgate.netpleiades.online A developed preparative procedure for these compounds involves the reaction of an aldehyde, chloral, and ammonium (B1175870) acetate (B1210297) in an anhydrous solvent like ethanol (B145695). researchgate.net This method provides a reliable route to these versatile intermediates.

Table 2: Synthesis of a Representative N-(2,2,2-Trichloro-1-hydroxyethyl)aldimine researchgate.net

| Aldehyde Reactant | Reagents & Conditions | Product Yield |

|---|

Derivatization from Chloral Ammonia Adducts

The compound this compound is itself the adduct of chloral and ammonia, commonly known as "chloral ammonia". nih.gov This stable adduct can serve as a starting material for further chemical modifications. For instance, the hydroxyl group of N-acylated chloral adducts can be replaced by other functional groups. As described previously, chlorination with thionyl chloride followed by reaction with ammonia transforms the hydroxyl group into an amino group, demonstrating a derivatization pathway that starts from a chloral-ammonia type adduct. researchgate.net Furthermore, research has shown that chloral ammonia can be used as a reactant itself, reacting with other aldehydes to form N-(2,2,2-trichloro-1-hydroxyethyl)aldimines. researchgate.net

Stereoselective Synthesis Approaches to Chiral Analogs

The creation of specific stereoisomers of this compound and its derivatives requires precise control over the formation of stereocenters. This is typically achieved through two main strategies: enantioselective synthesis to establish the initial chiral center at C1, and diastereoselective synthesis to control the stereochemistry of subsequent modifications.

Enantioselective Formation of C1 Stereocenter

The establishment of the C1 stereocenter in an enantiomerically pure or enriched form is the critical first step in the synthesis of chiral this compound analogs. This is often accomplished through the asymmetric addition of a nucleophile to a prochiral precursor, such as chloral (trichloroacetaldehyde) or its corresponding imine.

One notable approach involves the organocatalytic asymmetric cross-aldol reaction of chloral. researchgate.net The use of diarylprolinol derivatives as organocatalysts has been shown to be effective in promoting the addition of aldehydes to chloral, yielding γ-trichloro-β-hydroxy aldehydes with high diastereo- and enantioselectivities. researchgate.net This method establishes the hydroxyl-bearing stereocenter (C1 of the corresponding alcohol) in a controlled manner. The resulting chiral trichloromethyl carbinol can then, in principle, be converted to the corresponding amine, for instance, via a Mitsunobu reaction or a reduction of an azide, to afford the desired this compound analog.

The general scheme for an organocatalyzed asymmetric aldol (B89426) reaction with chloral is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| Aldehyde (Nucleophile) | Chloral (Electrophile) | Chiral Diarylprolinol | Chiral γ-Trichloro-β-hydroxy aldehyde | Enantioselective C-C bond formation |

While direct asymmetric addition of an amino--equivalent to chloral is less documented, the use of chiral Lewis acids or chiral Brønsted acids to catalyze the addition of nucleophiles to imines derived from chloral represents a plausible and powerful strategy. mdma.chwikipedia.orgbenthamdirect.com The in-situ generation of N-acylimines or other activated imine species from chloral, followed by a catalyzed nucleophilic addition, could provide a direct route to chiral N-protected this compound.

Diastereoselective Control in Derivative Synthesis

Once the C1 stereocenter is established, subsequent reactions on the chiral this compound scaffold must be controlled to produce the desired diastereomer. This is particularly important when introducing additional stereocenters or modifying existing functional groups. The steric and electronic influence of the bulky and electron-withdrawing trichloromethyl group, as well as the resident chirality at C1, play a crucial role in directing the stereochemical outcome of these reactions.

A key strategy for achieving diastereoselective control involves the use of the existing stereocenter to direct the approach of reagents. For instance, the hydroxyl or amino group at C1 can be used to chelate to a metal catalyst, thereby locking the conformation of the molecule and exposing one face to attack.

Preparative procedures for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines have been developed, providing versatile intermediates for further transformations. researchgate.net The hydroxyl group in these compounds can be acylated or silylated, which not only protects the hydroxyl group but also modifies the steric environment around the C1 stereocenter. researchgate.net These O-protected derivatives can then undergo diastereoselective reactions, such as additions to the imine double bond or reactions at a remote site, where the stereochemical outcome is influenced by the pre-existing chirality.

The following table summarizes the potential for diastereoselective reactions on derivatives of this compound:

| Chiral Substrate | Reaction Type | Potential Diastereoselective Outcome | Controlling Factor |

|---|---|---|---|

| N-(2,2,2-trichloro-1-hydroxyethyl)aldimine | Reduction of imine | Formation of a second stereocenter at the aldimine carbon | Chelation control or steric hindrance from the trichloromethyl group |

| O-Silyl-N-(2,2,2-trichloro-1-hydroxyethyl)aldimine | Nucleophilic addition to imine | Diastereoselective formation of a new C-C or C-X bond | Steric bulk of the silyl (B83357) protecting group and the trichloromethyl group |

| Chiral this compound | Acylation of the amino group with a chiral acid | Formation of diastereomeric amides for separation or further transformation | Kinetic resolution or dynamic kinetic resolution |

Chemical Reactivity and Transformation Pathways of 1 Amino 2,2,2 Trichloroethanol

Reactions at the Primary Amino Functionality

The primary amino group in 1-amino-2,2,2-trichloroethanol is a nucleophilic center, capable of reacting with a variety of electrophiles.

Acylation and Sulfonylation Reactions

Primary amines readily undergo acylation with acyl chlorides or acid anhydrides to form N-substituted amides. chemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism where the nitrogen's lone pair attacks the electrophilic carbonyl carbon. savemyexams.comlibretexts.orgchemguide.co.uk In the case of this compound, reaction with an acyl chloride, such as ethanoyl chloride, in the presence of a base (like excess amine or pyridine) to neutralize the HCl byproduct, yields the corresponding N-(2,2,2-trichloro-1-hydroxyethyl)amide. chemguide.co.uklibretexts.org

Sulfonylation occurs in a similar manner, where reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. cbijournal.com The development of efficient synthetic processes for sulfonamides is a significant area of research due to their presence in numerous therapeutic agents. cbijournal.comorganic-chemistry.org The most common method involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. cbijournal.com

| Reaction Type | Electrophile | General Product | Typical Conditions |

| Acylation | Acyl Chloride (R-COCl) | N-(2,2,2-trichloro-1-hydroxyethyl)amide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine) |

| Acylation | Acid Anhydride ((RCO)₂O) | N-(2,2,2-trichloro-1-hydroxyethyl)amide | Heat, sometimes with an acid or base catalyst |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(2,2,2-trichloro-1-hydroxyethyl)sulfonamide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

Alkylation and Arylation Processes

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides through nucleophilic aliphatic substitution. wikipedia.orgucalgary.ca However, this reaction is often complicated by polyalkylation, where the resulting secondary amine, being more nucleophilic than the primary amine, reacts further with the alkyl halide to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. wikipedia.orgucalgary.ca To achieve selective mono-N-alkylation, specific conditions and reagents, such as using a large excess of the primary amine or employing specialized base systems like cesium hydroxide, may be required. google.com

N-arylation, the formation of a carbon-nitrogen bond with an aryl group, is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves coupling the amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgresearchgate.net This method has broad substrate scope and has largely replaced harsher, older methods for synthesizing aryl amines. wikipedia.org

| Reaction Type | Reagent | Catalyst/Conditions | General Product |

| N-Alkylation | Alkyl Halide (R-X) | Excess amine or specific base (e.g., CsOH), often in a polar aprotic solvent. google.comresearchgate.net | N-alkyl-1-amino-2,2,2-trichloroethanol (mixture of mono-, di-, and tri-substituted products is common). ucalgary.ca |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) or Aryl Triflates | Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP), and a base (e.g., NaOt-Bu). wikipedia.orglibretexts.org | N-aryl-1-amino-2,2,2-trichloroethanol |

Formation of Schiff Bases and Imines

Primary amines condense with aldehydes or ketones to form imines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond (C=N). byjus.compressbooks.pub The reaction with this compound involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. libretexts.orglibretexts.org This reaction is typically catalyzed by acid and is reversible. libretexts.orglibretexts.org The optimal pH for imine formation is generally weakly acidic, around 4 to 5, to facilitate the protonation of the hydroxyl group in the intermediate carbinolamine, making it a better leaving group (water). libretexts.orglibretexts.org

| Reactant | Catalyst | General Product | Key Features |

| Aldehyde (R-CHO) | Acid (e.g., H⁺) | N-(2,2,2-trichloro-1-hydroxyethyl)aldimine | Reversible reaction, involves a carbinolamine intermediate. libretexts.org |

| Ketone (R₂C=O) | Acid (e.g., H⁺) | N-(2,2,2-trichloro-1-hydroxyethyl)ketimine | Generally slower than with aldehydes; equilibrium may be less favorable. |

Reactions at the Trichloroethanol Moiety

The trichloroethanol part of the molecule is characterized by a hydroxyl group and a carbon atom bearing three chlorine atoms.

Hydroxyl Group Functionalization (e.g., Esterification, Etherification)

The hydroxyl group of this compound can undergo reactions typical of alcohols, such as esterification and etherification.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivatives. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used under milder conditions. savemyexams.com The 2,2,2-trichloroethyl group is a known protecting group for carboxylic acids, indicating that the corresponding esters are readily formed. wikipedia.org

Etherification: The formation of an ether linkage (O-alkylation) is commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves deprotonating the alcohol to form a more nucleophilic alkoxide ion, which then attacks a primary alkyl halide. wikipedia.orglibretexts.org A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide from the alcohol. organic-synthesis.com Due to steric hindrance around the hydroxyl group and the electron-withdrawing nature of the -CCl₃ group, which reduces the nucleophilicity of the corresponding alkoxide, forcing conditions may be necessary. The Williamson synthesis is generally most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org

| Reaction Type | Reagent | Conditions | General Product |

| Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | 1-Amino-2,2,2-trichloroethyl ester |

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., pyridine) | 1-Amino-2,2,2-trichloroethyl ester |

| Etherification (Williamson) | Alkyl Halide (R-X) | Strong base (e.g., NaH) followed by R-X | 1-Amino-2,2,2-trichloro-1-(alkoxy)ethane |

Nucleophilic Substitutions at the Halogenated Carbon Center

Direct nucleophilic substitution of one of the chlorine atoms on the C2 carbon of this compound is generally difficult. The carbon atom is sterically hindered by the three chlorine atoms and the adjacent C1 substituent. Furthermore, the C-Cl bonds are strong, and the formation of a carbocation at this position is highly unfavorable due to the powerful inductive effect of the remaining chlorine atoms.

Reactions involving the trichloromethyl group are more likely to proceed through pathways other than direct Sₙ1 or Sₙ2 substitution. For instance, trichloromethyl carbinols are known to be versatile precursors for other compounds through multi-step sequences rather than direct substitution. organic-chemistry.orgacs.org Under strongly basic conditions, elimination reactions or haloform-type reactions might be favored over substitution. Therefore, direct nucleophilic displacement at the C2 center is not a primary transformation pathway for this moiety under standard conditions.

Rearrangement Reactions and Fragmentations

The study of rearrangement and fragmentation reactions is crucial for understanding the stability and transformation of this compound under various conditions, including thermal stress or mass spectrometry analysis. While specific experimental studies on this compound are limited, plausible pathways can be inferred from the principles of organic chemistry and the behavior of analogous structures.

Rearrangement reactions of amino alcohols can be initiated by the protonation of the hydroxyl group, which then departs as a water molecule, leading to the formation of a carbocation. The subsequent migration of a neighboring group, such as the amino group or a carbon-carbon bond, can lead to a rearranged product. In the case of this compound, the presence of the strongly electron-withdrawing trichloromethyl group would likely destabilize an adjacent carbocation, making such rearrangements less favorable compared to other amino alcohols. However, under forcing conditions, rearrangements could potentially occur.

Fragmentation is a key process in mass spectrometry and can provide valuable structural information. For this compound, the fragmentation pattern under electron ionization (EI) would be expected to be influenced by the presence of the amino, hydroxyl, and trichloromethyl groups. Common fragmentation pathways for amino alcohols include the loss of a water molecule, cleavage of the carbon-carbon bond adjacent to the functional groups, and fragmentation of the side chains.

A plausible fragmentation pathway for this compound would involve the initial formation of a molecular ion [M]•+. Subsequent fragmentation could proceed via several pathways:

α-Cleavage: Cleavage of the C1-C2 bond is a common fragmentation pathway for alcohols and amines. This would result in the formation of a resonance-stabilized iminium ion [CH(NH₂)=OH]⁺ (m/z 46) and a trichloromethyl radical (•CCl₃). Alternatively, cleavage could lead to the formation of the [CCl₃]⁺ cation (m/z 117, 119, 121 isotopic pattern) and a neutral fragment.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to the formation of an [M-H₂O]•+ ion.

Loss of Ammonia (B1221849): Loss of a neutral ammonia molecule from the molecular ion can also occur.

Loss of Chlorine: The presence of multiple chlorine atoms makes the loss of a chlorine radical a probable fragmentation pathway.

The relative abundance of these fragment ions would depend on their stability. The table below summarizes potential major fragment ions and their corresponding mass-to-charge ratios (m/z).

| Plausible Fragment Ion | Formula | m/z (most abundant isotope) | Proposed Fragmentation Pathway |

| [M]•+ | C₂H₄Cl₃NO•+ | 163 | Molecular Ion |

| [M-H₂O]•+ | C₂H₂Cl₃N•+ | 145 | Loss of water |

| [M-NH₃]•+ | C₂HCl₃O•+ | 146 | Loss of ammonia |

| [M-Cl]•+ | C₂H₄Cl₂NO•+ | 128 | Loss of a chlorine radical |

| [CCl₃]⁺ | CCl₃⁺ | 117 | α-Cleavage |

| [CH(NH₂)OH]⁺ | CH₄NO⁺ | 46 | α-Cleavage |

Redox Chemistry of this compound

The redox chemistry of this compound is dictated by the presence of the primary amino group and the primary alcohol, both of which can undergo oxidation, and the potential for reduction of the trichloromethyl group.

The oxidation of this compound can proceed at either the amino or the alcohol functional group, depending on the oxidizing agent and reaction conditions.

The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The primary amino group can be oxidized to a variety of nitrogen-containing functional groups, including nitroso, nitro, or imine derivatives. The presence of the electron-withdrawing trichloromethyl group would likely make the oxidation of the adjacent alcohol more difficult compared to unsubstituted ethanol (B145695).

Common oxidizing agents and their expected products are outlined below:

| Oxidizing Agent | Potential Product(s) | Functional Group Transformation |

| Mild Oxidants (e.g., PCC, DMP) | 1-Amino-2,2,2-trichloroethanal | Primary alcohol to aldehyde |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | 2-Amino-3,3,3-trichloropropanoic acid | Primary alcohol to carboxylic acid |

| Selective Amine Oxidants | 1-Nitroso-2,2,2-trichloroethanol, 1-Nitro-2,2,2-trichloroethanol | Primary amine to nitroso or nitro |

It is also possible for intramolecular reactions to occur following oxidation. For example, oxidation of the alcohol to an aldehyde could be followed by intramolecular cyclization with the amino group to form a cyclic imine or related heterocyclic compound.

The reduction of this compound would primarily target the trichloromethyl group. The C-Cl bonds are susceptible to reductive cleavage. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce alkyl halides, but stronger reducing agents or catalytic hydrogenation could be effective.

Possible reduction pathways include:

Hydrodechlorination: Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) can lead to the stepwise or complete removal of chlorine atoms, replacing them with hydrogen. This would yield a mixture of chlorinated aminoethanols and ultimately 1-aminoethanol.

Reductive Coupling: Some reducing agents can promote the coupling of alkyl halides.

The amino and alcohol groups are generally stable under these reducing conditions. The table below summarizes potential reduction products.

| Reducing Agent/Conditions | Potential Product(s) | Functional Group Transformation |

| H₂/Pd-C | 1-Amino-2,2-dichloroethanol, 1-Amino-2-chloroethanol, 1-Aminoethanol | Stepwise or complete hydrodechlorination |

| Strong reducing agents (e.g., LiAlH₄) | 1-Aminoethanol | Complete hydrodechlorination |

Synthesis and Characterization of Derivatives and Analogs of 1 Amino 2,2,2 Trichloroethanol

N-Substituted Derivatives (e.g., 1-Alkylamino-, 1-Arylamino-2,2,2-trichloroethanol)

The primary amino group of 1-amino-2,2,2-trichloroethanol is a key site for synthetic modification, allowing for the introduction of a wide variety of alkyl and aryl substituents. These modifications lead to the formation of N-substituted derivatives, including aldimines and other advanced compounds, by leveraging the reactivity of the amine functionality.

Aldimines, or N-substituted imines, are frequently synthesized through the condensation reaction of a primary amine with an aldehyde. In the context of this compound, the corresponding aldimine derivatives, specifically N-(2,2,2-trichloro-1-hydroxyethyl)aldimines, can be prepared. A developed preparative procedure involves the reaction of a suitable aldehyde with chloral (B1216628) and ammonium (B1175870) acetate (B1210297). researchgate.net This method provides a direct route to these aldimine structures.

Two common methods for this synthesis are:

Method A: Chloral is treated with dry gaseous ammonia (B1221849) in chloroform (B151607) to produce chloral ammonia. This intermediate is then reacted with an aldehyde in dichloromethane (B109758) to yield the final N-(2,2,2-trichloro-1-hydroxyethyl)aldimine. researchgate.net

Method B: An aldehyde, chloral, and anhydrous ammonium acetate are stirred in anhydrous diethyl ether at room temperature. The resulting precipitate is the desired aldimine product. researchgate.net

The synthesis of aldimines is a general and efficient biomimetic method that can be catalyzed by an amine like pyrrolidine (B122466), proceeding with high yields in the absence of acids or metals under simple conditions. nih.gov These reactions are foundational for creating a variety of N-aryl, N-alkyl, and other substituted imines. nih.govupdatepublishing.com

Table 1: Examples of Synthesized N-(2,2,2-trichloro-1-hydroxyethyl)aldimines

| Compound Name | Aldehyde Precursor | Synthesis Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1-Benzylidenamino-2,2,2-trichloroethanol | Benzaldehyde | B | 44 | 132 |

| 2,2,2-Trichloro-1-(4-methylbenzylidenamino)ethanol | 4-Methylbenzaldehyde | A | 81 | 141-142 |

Data sourced from Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines and their derivatives. researchgate.net

The modification of amino groups is a cornerstone of bioconjugation and the development of specialized macromolecules. nih.gov These established methods can be applied to the amino group of this compound and its derivatives to create compounds for advanced applications. Such modifications are crucial for preparing bioconjugates, affinity columns, and biosensors. nih.gov

Key modification strategies include:

Acylation: Reaction with reagents like succinimidyl esters or anhydrides can introduce functional groups or alter the charge state of the amino group. nih.gov

Reaction with Isothiocyanates: This leads to the formation of thiourea (B124793) derivatives, a common strategy for linking molecules. nih.gov

Reductive Alkylation: This process converts primary amines into secondary or tertiary amines without altering their charge, offering a pathway to more complex N-substituted derivatives. nih.govyoutube.com

A specific example of modifying a derivative involves replacing the hydroxyl group of an N-substituted precursor with an amino group. For instance, N-(2,2,2-trichloro-1-hydroxyethyl)-5H-dibenzo[b,f]azepine-5-carboxamide, synthesized from carbamazepine (B1668303) and chloral hydrate (B1144303), can be chlorinated with thionyl chloride. researchgate.net Subsequent treatment of the chloro-derivative with ammonia yields N-(1-amino-2,2,2-trichloroethyl)-5H-dibenzo[b,f]azepine-5-carboxamide, demonstrating a two-step modification to introduce a new amino functionality. researchgate.net These chemical protein modification techniques offer a robust toolbox for creating novel derivatives from the this compound scaffold. semanticscholar.org

Trichloroethyl Ester and Amide Derivatives

The hydroxyl group of this compound and its parent alcohol, 2,2,2-trichloroethanol (B127377), is a reactive site for esterification and related reactions. This has led to the development of 2,2,2-trichloroethyl (TCE) derivatives that are particularly valuable in synthetic organic chemistry, most notably in the synthesis of imidates and as protecting groups in peptide synthesis.

2,2,2-Trichloroethyl imidates are valuable reagents for the synthesis of amidines under mild reaction conditions. acs.orgorganic-chemistry.orgnih.gov Their synthesis is typically achieved through a Pinner reaction, where a nitrile reacts with 2,2,2-trichloroethanol in the presence of hydrogen chloride (HCl). acs.orgorganic-chemistry.orgacs.org The resulting imidate hydrochloride salts are often stable, crystalline solids. organic-chemistry.org

The synthesis can be performed using either HCl gas or a solution of 4 N HCl in dioxane. organic-chemistry.orgacs.org Trichloro derivatives generally provide higher yields compared to their trifluoro counterparts. organic-chemistry.org

Table 2: Synthesis of 2,2,2-Trichloroethyl Imidate Hydrochlorides

| Nitrile Precursor | Product | Method | Yield (%) |

|---|---|---|---|

| Acetonitrile | 2,2,2-Trichloroethyl acetimidate hydrochloride | A (HCl gas) | 75 |

| Propionitrile | 2,2,2-Trichloroethyl propionimidate hydrochloride | A (HCl gas) | 58 |

Data sourced from Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. acs.org

These imidates serve as excellent reagents for preparing amidines, which are important compounds in medicinal chemistry and material science. organic-chemistry.org The imidate is typically neutralized to its free base before reacting with an amine nucleophile to form the corresponding amidine. organic-chemistry.org The enhanced reactivity of trichloroethyl imidates is attributed to the lower pKa of trichloroethanol, which makes the imidate carbon more electrophilic. organic-chemistry.org

The 2,2,2-trichloroethyl (TCE) group is an effective protecting group for carboxylic acids, particularly during peptide synthesis. researchgate.netcdnsciencepub.comcdnsciencepub.com The protection is achieved by converting a carboxyl group into a TCE ester. This strategy prevents the carboxylic acid from undergoing unwanted reactions during the peptide coupling steps.

The general procedure involves:

Ester Formation: N-protected amino acids (e.g., N-carbobenzoxy-amino acids) are converted to their acid chlorides, which are then reacted with 2,2,2-trichloroethanol to form the corresponding 2,2,2-trichloroethyl esters. researchgate.netcdnsciencepub.com

Selective Deprotection of Amino Group: The N-protecting group (e.g., carbobenzoxy) is selectively removed, typically using HBr in acetic acid, leaving the TCE ester intact. researchgate.netcdnsciencepub.com

Peptide Coupling: The resulting amino acid TCE ester is coupled with another N-protected amino acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netcdnsciencepub.com

Removal of TCE Protecting Group: The TCE group is selectively cleaved under mild reductive conditions, most commonly using zinc dust in acetic acid. researchgate.netcdnsciencepub.comchimia.ch This regenerates the free carboxylic acid without affecting the peptide bond or other sensitive functional groups.

This method is advantageous because the TCE group is stable to the conditions used for removing many common N-protecting groups but can be removed without harsh acidic or basic hydrolysis. cdnsciencepub.comchimia.chddugu.ac.in

Formation of Heterocyclic Compounds Incorporating the this compound Scaffold

The bifunctional nature of this compound and its derivatives makes them valuable starting materials for the synthesis of various heterocyclic compounds. The presence of both an amino and a hydroxyl group (or derivatives thereof) allows for cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.

The synthesis of heterocyclic compounds from amino-functionalized starting materials is a well-established area of organic chemistry. oaepublish.comnih.gov For example, amino acids can be converted into hydrazides, acid chlorides, or Schiff bases, which then serve as precursors for heterocycles like pyrazoles, pyridazines, and oxazepines. Similarly, the this compound scaffold can be incorporated into such synthetic schemes.

One notable application is the synthesis of 1,3,5-oxadiazine derivatives. researchgate.net This can be achieved through the elimination of hydrogen sulfide (B99878) from N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides, which are derived from the core trichloroethyl structure. researchgate.net

Furthermore, derivatives of this compound can be used in multicomponent reactions to build complex heterocyclic systems. Condensation reactions involving α-aminoazoles, aldehydes, and carbonyl compounds are known to produce a variety of fused heterocyclic structures. frontiersin.org By analogy, the amino group of the this compound scaffold can act as the nitrogen nucleophile in similar condensation or cyclization reactions to form novel heterocyclic frameworks. The synthesis often involves the initial formation of a Schiff base, followed by an intramolecular nucleophilic attack to close the ring. nih.gov

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a compound containing an amino group with a β-dicarbonyl compound or its equivalent. In the context of this compound, the primary amino group serves as a key reactive site for the construction of the pyrimidine ring. A general and widely applicable method for pyrimidine synthesis is the reaction of a compound bearing an amino group with a β-dicarbonyl compound and guanidine (B92328).

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Acetylacetone | Guanidine | 2-Amino-4-methyl-6-(1-hydroxy-2,2,2-trichloroethyl)pyrimidine |

This table represents a hypothetical reaction based on general principles of pyrimidine synthesis and requires experimental validation.

Oxazolidine (B1195125) and Pyrroline (B1223166) Derivatives

Oxazolidine Derivatives:

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. A common method for their synthesis is the condensation reaction between an amino alcohol and an aldehyde or a ketone. organic-chemistry.orgscirp.org In this reaction, the amino group of this compound would react with the carbonyl group of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent intramolecular cyclization through the reaction of the hydroxyl group with the same carbonyl carbon would yield the oxazolidine ring.

The reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. The choice of the carbonyl compound allows for the introduction of various substituents on the oxazolidine ring, thereby enabling the synthesis of a library of derivatives.

Pyrroline Derivatives:

Pyrrolines, or dihydropyrroles, are five-membered nitrogen-containing heterocyclic compounds. Their synthesis from an amino alcohol like this compound is less direct than that of oxazolidines. One potential strategy could involve the conversion of the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution by the amino group to form the pyrrolidine ring. Subsequent oxidation would then introduce the double bond to yield the pyrroline.

Alternatively, multi-step synthetic sequences involving reactions such as the Paal-Knorr pyrrole (B145914) synthesis, adapted for a pyrroline outcome, could be envisioned. However, without specific experimental data, these remain theoretical pathways.

Fluorinated and Other Halogenated Analogs

The substitution of chlorine atoms with fluorine can significantly alter the chemical and physical properties of a molecule due to the high electronegativity and small size of the fluorine atom.

Synthesis and Comparative Reactivity of Trifluoroethanol Derivatives

The synthesis of 1-Amino-2,2,2-trifluoroethanol, the trifluorinated analog of the parent compound, can be achieved through various methods. One common approach is the reduction of trifluoroacetonitrile (B1584977) or the corresponding trifluoroacetamide. google.com The industrial production of 2,2,2-trifluoroethanol (B45653) often involves the hydrogenation of trifluoroacetic acid or its esters. wikipedia.orggoogle.com

The reactivity of 1-Amino-2,2,2-trifluoroethanol in the synthesis of pyrimidine, oxazolidine, and pyrroline derivatives is expected to differ from its trichloro- counterpart. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbon more electrophilic and can influence the acidity of the hydroxyl proton and the basicity of the amino group.

In general, 2,2,2-trifluoroethanol (TFE) is known to be more acidic than 2,2,2-trichloroethanol. chemicalbook.com This increased acidity could affect the rates and equilibria of reactions involving the hydroxyl group. Conversely, the electron-withdrawing effect of the trifluoromethyl group would decrease the nucleophilicity of the amino group, potentially making it less reactive in condensation reactions compared to the trichloro- analog.

| Compound | pKa of Hydroxyl Group (approximate) | Relative Basicity of Amino Group |

| This compound | Higher | More Basic |

| 1-Amino-2,2,2-trifluoroethanol | Lower | Less Basic |

This table provides a qualitative comparison based on the known electronic effects of halogen substituents.

Structure-Reactivity Relationships with Varying Halogenation

The nature of the halogen atom (fluorine vs. chlorine) at the 2-position of the ethanol (B145695) backbone has a profound impact on the reactivity of the amino and hydroxyl functional groups. This can be attributed to the differences in electronegativity, atomic size, and the ability to participate in hydrogen bonding.

The electron-withdrawing inductive effect of the halogens decreases the electron density on the rest of the molecule. This effect is more pronounced for fluorine than for chlorine. acs.org Consequently, the amino group in the trifluoro- derivative is expected to be less basic and less nucleophilic than in the trichloro- derivative. ncert.nic.in This would likely result in slower reaction rates for nucleophilic substitution and addition reactions involving the amino group.

For the hydroxyl group, the increased acidity of the trifluoroethanol derivative could facilitate reactions where the deprotonation of the alcohol is a key step. However, the stronger hydrogen bonding capability of the trifluoroethanol moiety might also influence reaction pathways by stabilizing intermediates or transition states differently than the trichloroethanol analog. acs.orgacs.org

These structure-reactivity relationships are crucial for understanding the chemical behavior of these halogenated amino alcohols and for the rational design of synthetic routes to their derivatives.

Advanced Spectroscopic Characterization Techniques for 1 Amino 2,2,2 Trichloroethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Assignments

In the ¹H NMR spectrum of 1-Amino-2,2,2-trichloroethanol, the proton environments are distinct and provide clear structural markers. The methine proton (H-1) is significantly deshielded due to the cumulative electron-withdrawing effects of the adjacent trichloromethyl (-CCl₃), hydroxyl (-OH), and amino (-NH₂) groups. This results in a downfield chemical shift. The protons of the amino and hydroxyl groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. reddit.com The signal for the methine proton typically appears as a multiplet due to coupling with the protons of the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH- | 3.5 - 4.5 | Triplet (or multiplet) | Deshielded by adjacent -CCl₃, -OH, and -NH₂ groups. Coupling with -NH₂ protons. |

| -NH₂ | 0.5 - 5.0 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. pdx.edu |

| -OH | 0.5 - 5.0 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. pdx.edu |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary. oregonstate.edu

Carbon (¹³C) NMR for Backbone and Functional Group Analysis

The ¹³C NMR spectrum of this compound provides direct information about the carbon skeleton. Two distinct signals are expected, corresponding to the two carbon atoms in the molecule. The C-1 carbon, bonded to the nitrogen, oxygen, and the CCl₃ group, is expected to appear significantly downfield. The C-2 carbon, part of the trichloromethyl group, is also heavily deshielded by the three chlorine atoms. The chemical shifts are influenced by the high electronegativity of the attached heteroatoms. libretexts.orgudel.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (-CH(NH₂)(OH)) | 60 - 80 | Deshielded by attached N, O, and CCl₃ groups. oregonstate.edu |

| C-2 (-CCl₃) | 90 - 110 | Deshielded by three chlorine atoms. bhu.ac.in |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituent effects.

Advanced NMR Techniques (2D-NMR) for Complex Structure Elucidation

For more complex derivatives of this compound or for unambiguous assignment of the ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton couplings. wikipedia.org For this compound, a cross-peak would be observed between the methine proton (H-1) and the amino (-NH₂) protons, confirming their connectivity through three bonds (³J-coupling). youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. researchgate.net An HSQC or HMQC spectrum would show a correlation peak between the methine proton signal and the C-1 carbon signal, definitively assigning these respective resonances. youtube.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful method for identifying functional groups and studying non-covalent interactions within a molecule. ksu.edu.sa

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound are characterized by the vibrational modes of its constituent functional groups. The O-H and N-H stretching vibrations appear at higher wavenumbers, while the C-Cl stretches are found in the fingerprint region. orgchemboulder.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| -OH | Stretching | 3200 - 3600 (Broad) | The broadness is indicative of hydrogen bonding. quora.com |

| -NH₂ | Symmetric & Asymmetric Stretching | 3300 - 3500 | Primary amines typically show two bands. masterorganicchemistry.com |

| -CH | Stretching | 2850 - 3000 | |

| -NH₂ | Bending (Scissoring) | 1590 - 1650 | |

| -OH | Bending | 1330 - 1440 | |

| -C-O | Stretching | 1000 - 1260 | |

| -C-N | Stretching | 1020 - 1250 | |

| -C-Cl | Stretching | 550 - 850 | The presence of multiple chlorine atoms can lead to complex absorption patterns in this region. orgchemboulder.com |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and hydrogen bonding.

Raman spectroscopy is complementary to IR and is particularly sensitive to vibrations of homonuclear bonds and symmetric vibrations. ksu.edu.sa Therefore, the C-C and symmetric C-Cl stretching modes would be expected to produce strong signals in the Raman spectrum.

Hydrogen Bonding Interactions

This compound contains both hydrogen bond donors (-OH and -NH₂) and acceptors (the lone pairs on oxygen and nitrogen), making it capable of forming both intramolecular and intermolecular hydrogen bonds. masterorganicchemistry.com

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydroxyl proton and the nitrogen atom of the amino group, or between an amino proton and the oxygen atom of the hydroxyl group, leading to the formation of a five-membered ring.

Intermolecular Hydrogen Bonding: Molecules can associate with each other in the solid or liquid state through hydrogen bonds, forming dimers or larger aggregates.

The presence and strength of hydrogen bonding have a significant effect on the vibrational spectra. khanacademy.org In the IR spectrum, hydrogen bonding causes the O-H and N-H stretching bands to broaden and shift to lower frequencies (a redshift). quora.com The extent of this broadening and shifting is indicative of the strength of the hydrogen bond. By studying the spectra in different concentrations or in non-polar solvents, the contributions of intermolecular versus intramolecular hydrogen bonding can often be distinguished. quora.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound. wikipedia.org For organochlorine compounds like derivatives of this compound, MS is particularly informative due to the characteristic isotopic distribution of chlorine. libretexts.org

High-resolution mass spectrometry (HRMS) is a crucial tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments can measure m/z values to several decimal places. libretexts.org This high accuracy allows for the differentiation between molecular formulas that have the same integer mass but differ in their exact mass due to the mass defects of their constituent atoms. libretexts.org

For derivatives of this compound, the presence of three chlorine atoms creates a highly distinctive isotopic pattern. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing three chlorine atoms will therefore exhibit a characteristic cluster of peaks in the mass spectrum at M+, M+2, M+4, and M+6, corresponding to the various combinations of these isotopes. libretexts.org The relative intensities of these peaks are predictable and serve as a clear indicator of the number of chlorine atoms present.

HRMS can precisely measure the m/z of the monoisotopic peak (the peak containing only the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl), allowing for the calculation of a single, highly probable molecular formula. The combination of the exact mass measurement with the observed isotopic pattern provides definitive confirmation of the elemental composition.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative: N-acetyl-1-amino-2,2,2-trichloroethanol (C₄H₆Cl₃NO₂)

| Parameter | Value |

| Calculated Exact Mass | 204.94641 Da |

| Measured Exact Mass | 204.94629 Da |

| Mass Error | -0.6 ppm |

| Molecular Formula | C₄H₆Cl₃NO₂ |

| Isotopic Peak | Calculated m/z |

| [M]+ | 204.94641 |

| [M+2]+ | 206.94346 |

| [M+4]+ | 208.94051 |

| [M+6]+ | 210.93756 |

Tandem mass spectrometry, also known as MS/MS, is a technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting pieces. nationalmaglab.org The process involves selecting a precursor ion (often the molecular ion, [M+H]⁺) in the first stage of mass analysis, subjecting it to fragmentation through methods like collision-induced dissociation (CID), and then analyzing the resulting product ions in a second stage of mass analysis. wikipedia.orgunt.edu

The fragmentation pattern is a molecular fingerprint that provides direct evidence of the compound's connectivity. In derivatives of this compound, fragmentation is expected to occur at chemically labile sites. Key fragmentation pathways for such amino alcohols often include:

α-Cleavage: The cleavage of the carbon-carbon bond adjacent to the amino and hydroxyl groups is a common pathway for alcohols and amines. wikipedia.orglibretexts.org This would result in fragments arising from the loss of the trichloromethyl group.

Loss of Small Neutral Molecules: The elimination of stable neutral molecules like water (H₂O) from the hydroxyl group and the amino group proton, or ammonia (B1221849) (NH₃) if the derivative structure allows, is a frequent occurrence.

Cleavage of the C-Cl Bonds: The trichloromethyl group can undergo fragmentation through the loss of a chlorine radical (Cl•) or the elimination of HCl.

By meticulously analyzing the mass differences between the precursor ion and the various product ions, a detailed structural map can be constructed, confirming the arrangement of the functional groups and the carbon skeleton.

Table 2: Predicted MS/MS Fragmentation for Protonated N-acetyl-1-amino-2,2,2-trichloroethanol ([C₄H₆Cl₃NO₂ + H]⁺, m/z 205.9542)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure/Description |

| 205.9542 | 187.9436 | H₂O | Loss of water |

| 205.9542 | 169.9798 | HCl | Loss of hydrogen chloride |

| 205.9542 | 88.0395 | CCl₃H | Cleavage of the C-C bond with loss of chloroform (B151607) |

| 205.9542 | 44.0262 | C₂H₂Cl₃O | Cleavage yielding the [CH₃CONH₂ + H]⁺ fragment |

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides invaluable information on molecular formula and connectivity, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule in the solid state. nih.gov This technique requires the growth of a high-quality single crystal of the this compound derivative. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the beam, creating a unique diffraction pattern. libretexts.org

Mathematical analysis of this pattern allows for the calculation of an electron density map of the repeating unit within the crystal, from which a model of the molecular structure can be built and refined. nih.gov The resulting structure provides a wealth of information, including:

Unambiguous Connectivity and Stereochemistry: It confirms the exact bonding arrangement and the absolute configuration of any chiral centers.

Precise Geometric Parameters: It yields highly accurate measurements of bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice, detailing non-covalent interactions such as hydrogen bonds (between the amine and hydroxyl groups) and halogen bonds (involving the chlorine atoms). nih.govmanchester.ac.uk

This detailed structural information is paramount for understanding the molecule's conformation, its potential interactions with biological targets, and its physicochemical properties in the solid state.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for an N-Aryl Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₉H₉Cl₃N₂O |

| Formula Weight | 282.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.54 Å, b = 12.31 Å, c = 10.98 Å, β = 98.7° |

| Volume | 1141.2 ų |

| Z (Molecules per unit cell) | 4 |

| Key Bond Length (C-CCl₃) | 1.55 Å |

| Key Bond Angle (O-C-N) | 110.5° |

| Intermolecular Interaction | Hydrogen bond (N-H···O), Halogen bond (C-Cl···O) |

Computational and Theoretical Chemistry Studies of 1 Amino 2,2,2 Trichloroethanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of 1-Amino-2,2,2-trichloroethanol.

Electronic Structure and Molecular Geometry Optimization

The foundational step in the computational analysis of this compound (molecular formula C₂H₄Cl₃NO) involves optimizing its molecular geometry to find the most stable, lowest-energy conformation. nih.gov DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d)), are commonly used for this purpose. The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is achieved.

This optimized geometry reveals key structural parameters. The presence of the bulky and highly electronegative trichloromethyl group (-CCl₃), along with the amino (-NH₂) and hydroxyl (-OH) groups, creates a sterically hindered and electronically complex environment. The electron-withdrawing nature of the three chlorine atoms significantly influences the charge distribution across the molecule, inducing a strong dipole moment. The C-Cl bonds are expected to be elongated due to steric repulsion, while an intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen is likely to be a key feature stabilizing the dominant conformation, a phenomenon common in amino alcohols. frontiersin.org

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C Bond Length | Distance between the two carbon atoms. | ~1.54 Å |

| C-Cl Bond Length | Average distance between carbon and chlorine atoms. | ~1.78 Å |

| C-O Bond Length | Distance between the carbon and oxygen atoms. | ~1.43 Å |

| C-N Bond Length | Distance between the carbon and nitrogen atoms. | ~1.47 Å |

| O-C-C-N Dihedral Angle | Torsion angle defining the relative position of -OH and -NH₂ groups. | ~60° (gauche) |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals provide insight into the molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is predicted to be localized primarily on the nitrogen atom of the amino group, owing to its lone pair of electrons. This localization indicates that the amino group is the primary site for nucleophilic attack. Conversely, the LUMO is expected to be distributed among the antibonding orbitals of the C-Cl bonds in the trichloromethyl group. This suggests that the carbon atom of the -CCl₃ group is the most electrophilic site, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. The presence of electron-withdrawing halogens is known to lower the LUMO level, potentially increasing the molecule's electrophilicity. nih.gov

| Orbital | Predicted Energy (Arbitrary Units) | Primary Localization | Chemical Significance |

|---|---|---|---|

| HOMO | High | Nitrogen atom (lone pair) of the -NH₂ group | Nucleophilic center, site of electron donation. |

| LUMO | Low | Antibonding orbitals of C-Cl bonds | Electrophilic center, site of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | Moderate | N/A | Indicator of chemical reactivity and kinetic stability. |

Spectroscopic Property Prediction (e.g., NMR, IR chemical shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the proton attached to the carbon bearing the -OH and -NH₂ groups is expected to have a chemical shift significantly downfield due to the deshielding effects of the adjacent electronegative oxygen, nitrogen, and -CCl₃ group. The protons of the amino and hydroxyl groups would appear as broad signals, with their positions being sensitive to solvent and concentration. In the ¹³C NMR spectrum, the carbon atom bonded to the three chlorine atoms would exhibit a large downfield shift.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. The IR spectrum of this compound would be characterized by a broad absorption band in the 3200-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations, broadened by hydrogen bonding. docbrown.info Other characteristic peaks would include C-H stretching (~2900 cm⁻¹), N-H bending (~1600 cm⁻¹), C-O stretching (~1100 cm⁻¹), and strong C-Cl stretching vibrations in the fingerprint region (below 800 cm⁻¹).

| Spectroscopy | Group | Predicted Shift/Frequency |

|---|---|---|

| ¹H NMR | -CH(OH)NH₂ | ~4.0 - 4.5 ppm |

| ¹H NMR | -NH₂ | Variable, ~2.0 - 3.0 ppm |

| ¹H NMR | -OH | Variable, ~3.0 - 4.0 ppm |

| ¹³C NMR | -C H(OH)NH₂ | ~80 - 90 ppm |

| ¹³C NMR | -C Cl₃ | ~100 - 110 ppm |

| IR | O-H / N-H stretch | 3200 - 3400 cm⁻¹ (broad) |

| IR | C-H stretch | 2900 - 3000 cm⁻¹ |

| IR | C-Cl stretch | 700 - 800 cm⁻¹ (strong) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering detailed information about conformational dynamics and intermolecular interactions. uq.edu.au

Conformational Analysis and Dynamics

This compound possesses conformational flexibility, primarily due to rotation around the C-C single bond. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. The key dihedral angle is O-C-C-N, which defines the relative orientation of the hydroxyl and amino groups. frontiersin.org

Studies on analogous amino alcohols show that intramolecular hydrogen bonding between the -OH and -NH₂ groups plays a crucial role in stabilizing specific conformations, typically a gauche arrangement. frontiersin.org For this compound, simulations would likely reveal that the most populated conformer is one where the hydroxyl proton forms a hydrogen bond with the nitrogen lone pair. The bulky -CCl₃ group would sterically disfavor an anti (or trans) conformation. MD simulations track the transitions between different rotational isomers over time, providing insight into the flexibility and dynamic nature of the molecule.

| Conformer | O-C-C-N Dihedral Angle | Key Stabilizing/Destabilizing Factor | Predicted Stability |

|---|---|---|---|

| Gauche | ~60° | Stabilized by intramolecular H-bond. | High (Most stable) |

| Anti (Trans) | ~180° | Steric hindrance from -CCl₃ group. | Low |

| Eclipsed | ~0°, 120° | High torsional strain. | Unstable (Transition state) |

Intermolecular Interactions and Solvation Effects

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. The behavior of this compound in solution is governed by its ability to form intermolecular hydrogen bonds and engage in dipole-dipole interactions.

In a polar protic solvent like water, the -NH₂ and -OH groups act as both hydrogen bond donors and acceptors. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute's functional groups. These simulations would show a well-defined solvation shell of water molecules tightly bound to the polar groups of this compound.

Solvation can significantly impact conformational preferences. researchgate.netscirp.org In aqueous solution, the strong interactions with water molecules may compete with and disrupt the intramolecular hydrogen bond. researchgate.net This could lead to an increased population of more extended conformers that allow for more favorable solute-solvent interactions. upc.edu The reorganization of solvent molecules is a key mechanism for conformational changes. researchgate.net

| Functional Group | Interaction Type | Role in Interaction | Interaction with Polar Solvents (e.g., Water) |

|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bonding | Donor and Acceptor | Strong |

| Amino (-NH₂) | Hydrogen Bonding | Donor and Acceptor | Strong |

| Trichloromethyl (-CCl₃) | Dipole-Dipole | Negative end of dipole | Moderate |

Structure-Reactivity Relationship (SAR) Prediction

Structure-Reactivity Relationship (SAR) studies are a fundamental component of computational chemistry and toxicology. These studies aim to establish a relationship between the chemical structure of a compound and its biological or chemical reactivity. By analyzing how variations in a molecule's features—such as its electronic properties, shape, and hydrophobicity—affect its activity, researchers can predict the behavior of new or untested compounds. Quantitative Structure-Activity Relationship (QSAR) models are a refined version of this approach, using statistical methods to create mathematical models for these predictions.

For this compound, a comprehensive search of scientific literature and chemical databases did not yield specific SAR or QSAR studies. Such an investigation would typically involve calculating a series of molecular descriptors for the compound. These descriptors can be categorized as follows:

Electronic Descriptors: These relate to the distribution of electrons in the molecule and include properties like partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for predicting how the molecule might interact with biological targets.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational arrangements. The presence of the bulky trichloromethyl group and the amino group would be significant factors.

Hydrophobicity Descriptors: Often represented by the logarithm of the partition coefficient (log P), this descriptor quantifies a molecule's preference for a lipid versus an aqueous environment, which is critical for predicting its absorption and distribution in biological systems.

While the principles of SAR and QSAR are well-established, their application to generate predictive models for the reactivity of this compound has not been documented in available peer-reviewed literature.

Development and Validation of Atomistic Force Fields

Atomistic force fields are computational models used in molecular dynamics (MD) simulations to calculate the potential energy of a system of atoms. These models are essential for simulating the behavior of molecules over time, providing insights into their conformational dynamics, interactions with other molecules like water or proteins, and macroscopic properties. A force field consists of a set of parameters and mathematical functions that describe the energies associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

The development and validation of a specific force field for a molecule like this compound is a rigorous process:

Parameterization: This step involves defining the parameters for the molecule that are compatible with an existing force field (e.g., CHARMM, AMBER, OPLS). This is often done using quantum mechanical calculations to determine properties like partial atomic charges and the energies of different molecular conformations.

Validation: Once parameterized, the force field's accuracy must be validated. This is achieved by running MD simulations and comparing the calculated macroscopic properties against experimental data. Key properties for validation include density, heat of vaporization, and solvation free energy in different solvents.

A thorough review of scientific databases and literature indicates that a specific, validated atomistic force field for this compound has not been published. While force fields have been developed for the closely related compound 2,2,2-trichloroethanol (B127377), the addition of the amino group in this compound would necessitate a separate parameterization and validation process to accurately account for its distinct chemical properties, including its ability to act as a hydrogen bond donor and its different charge distribution. Without such a dedicated study, performing accurate molecular dynamics simulations for this specific compound remains a challenge.

Applications of 1 Amino 2,2,2 Trichloroethanol in Advanced Organic Synthesis

Role as a Protecting Group Strategy in Multistep Synthesis

The 2,2,2-trichloroethyl (Tce) group, derived from 2,2,2-trichloroethanol (B127377), serves as an effective protecting group for carboxylic acids, particularly in the intricate process of peptide synthesis. researchgate.netcdnsciencepub.com Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive termini and side chains of amino acids, ensuring the formation of the correct peptide sequence. libretexts.orgpeptide.com

The Tce group is typically introduced to the C-terminus of an amino acid. cdnsciencepub.com Its utility lies in its stability under the conditions required for the removal of common N-terminal protecting groups, such as the carbobenzoxy (Z) group, which can be selectively cleaved using HBr in acetic acid. researchgate.net This orthogonality is a critical feature of a successful protecting group strategy, allowing for the sequential and controlled formation of peptide bonds. iris-biotech.de

The selective removal of the Tce protecting group is another key advantage. It can be cleaved under mild, reductive conditions, typically using zinc powder in acetic acid, without affecting other sensitive functional groups within the peptide chain. researchgate.netcdnsciencepub.com This mild cleavage condition preserves the integrity of the newly synthesized peptide.

| Protecting Group | Introduction | Cleavage Condition | Orthogonality Example |

| 2,2,2-Trichloroethyl (Tce) | Reaction of an N-protected amino acid chloride with 2,2,2-trichloroethanol. researchgate.net | Zinc in acetic acid. researchgate.netcdnsciencepub.com | Stable to HBr/AcOH used for Z-group removal. researchgate.net |

| Benzyloxycarbonyl (Z) | Reaction with benzyl (B1604629) chloroformate. | HBr in acetic acid or catalytic hydrogenation. nih.gov | Stable to mild basic conditions used for Fmoc removal. |

| tert-Butoxycarbonyl (Boc) | Reaction with di-tert-butyl dicarbonate. | Strong acids (e.g., TFA). nih.gov | Stable to mild basic conditions used for Fmoc removal. |